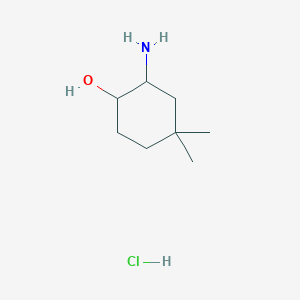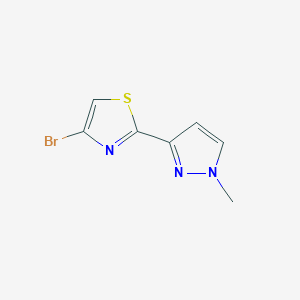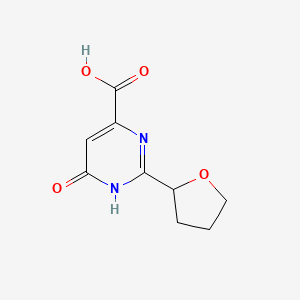
6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure
Métodos De Preparación
The synthesis of 6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of solvents and catalysts to facilitate the formation of the pyrimidine ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, often using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its application .
Comparación Con Compuestos Similares
6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid can be compared with other similar compounds such as:
- 6-oxo-2-(oxolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
- 2-ethoxy-N-[6-oxo-2-(oxolan-2-yl)piperidin-3-yl]cyclopropane-1-carboxamide
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .
Propiedades
Fórmula molecular |
C9H10N2O4 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c12-7-4-5(9(13)14)10-8(11-7)6-2-1-3-15-6/h4,6H,1-3H2,(H,13,14)(H,10,11,12) |
Clave InChI |
HIYQNOUYODVJEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C2=NC(=CC(=O)N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




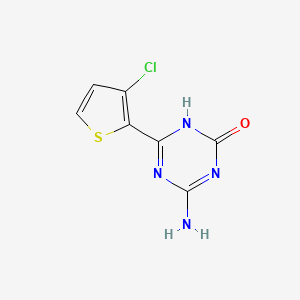
![2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13206585.png)
![(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide](/img/structure/B13206588.png)
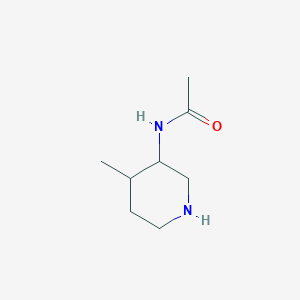
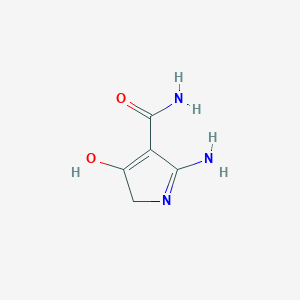
![2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13206606.png)
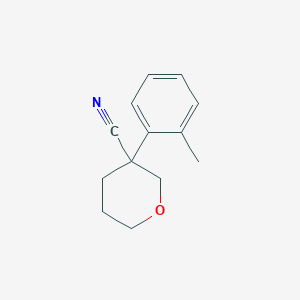
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)

